tetrahydro-2H-pyran-3-ylacetic acid

σ1 Receptor Antagonism Analgesic Drug Discovery Molecular Dynamics

Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9) is a heterocyclic carboxylic acid characterized by a saturated six-membered tetrahydropyran ring with an acetic acid moiety at the 3-position. This structural arrangement creates a distinct spatial orientation and polarity profile that fundamentally influences its behavior as a building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 102539-71-9
Cat. No. B181697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-2H-pyran-3-ylacetic acid
CAS102539-71-9
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(COC1)CC(=O)O
InChIInChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
InChIKeyFXLVHFGMKHRPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-pyran-3-ylacetic Acid (CAS 102539-71-9): Procurement Guide and Strategic Differentiators for Research Chemists


Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9) is a heterocyclic carboxylic acid characterized by a saturated six-membered tetrahydropyran ring with an acetic acid moiety at the 3-position [1]. This structural arrangement creates a distinct spatial orientation and polarity profile that fundamentally influences its behavior as a building block in medicinal chemistry and organic synthesis. While several structural isomers and ring analogs exist—including tetrahydropyran-4-ylacetic acid (CAS 85064-61-5), tetrahydropyran-2-ylacetic acid (CAS 13103-40-7), and cyclohexaneacetic acid (CAS 5292-21-7)—the 3-position substitution pattern confers unique steric and electronic properties that cannot be replicated by its positional isomers [1]. Understanding the quantifiable differences between these compounds is critical for informed procurement decisions, particularly when scaffold optimization, target selectivity, or physicochemical property tuning is required.

Why Positional Isomers and Ring Analogs of Tetrahydro-2H-pyran-3-ylacetic Acid Cannot Be Substituted Without Quantitative Loss of Function


The substitution of the target compound with its closest analogs—even those sharing identical molecular weight and formula—introduces measurable and often detrimental deviations in target binding affinity, selectivity, and downstream biological outcomes. These deviations arise from the precise spatial positioning of the hydrogen bond-accepting oxygen atom relative to the carboxylic acid group. For example, while tetrahydro-2H-pyran-3-ylacetic acid derivatives can achieve σ1 receptor binding affinities in the sub-nanomolar range (Ki = 0.95 nM) with optimized substitution patterns [1], cyclohexane-based analogs (lacking the ring oxygen) exhibit different dissociation kinetics and reduced polarity, compromising their utility in aqueous biological systems [1]. Similarly, the 3-position of the tetrahydropyran ring has been computationally and experimentally validated as a key determinant for achieving favorable balance between serotonin (SERT) and norepinephrine (NET) transporter inhibition, whereas alternative substitution patterns yield different selectivity profiles [2]. The evidence presented below quantifies these differences, demonstrating why procurement of the specific positional isomer is essential for reproducible research outcomes.

Quantitative Differentiation Guide: Evidence-Based Selection of Tetrahydro-2H-pyran-3-ylacetic Acid Over Closest Analogs


Ring Oxygen Presence in THP-3-ylacetic Acid Derivatives Improves σ1 Receptor Binding Affinity and Dissociation Kinetics Versus Cyclohexane Analogs

In a direct head-to-head comparison of σ1 receptor ligands, tetrahydropyran (THP) derivatives 3 were designed to replace the cyclohexane analogs 2 and 1,3-dioxane analogs 1 to improve chemical stability and polarity [1]. While the cyclohexane derivatives 2 represent highly potent σ1 receptor antagonists, the THP derivatives 3 were synthesized and evaluated to assess the impact of the ring oxygen on receptor interaction and dissociation. The enantiomeric cyclohexylmethylamine (2S,6R)-3b (a THP derivative) demonstrated a σ1 receptor binding affinity of Ki(σ1) = 0.95 nM and achieved 67% in vivo analgesic activity [1]. Classical molecular dynamics simulations revealed that tetrahydropyrans 3 require a lower dissociative force peak than cyclohexane analogs 2 to dissociate from the σ1 receptor, indicating a more favorable binding profile for the oxygen-containing scaffold [1].

σ1 Receptor Antagonism Analgesic Drug Discovery Molecular Dynamics

THP-3-ylacetic Acid-Derived Scaffolds Exhibit Over 6-Fold Higher In Vivo Antinociceptive Activity Compared to Earlier Tetrahydropyran Prototypes

A series of 10 novel tetrahydropyran derivatives were synthesized via Prins-cyclization and evaluated in vivo for antinociceptive activity. Compound 10, a tetrahydropyran derivative containing a carboxylic acid moiety structurally related to the THP-3-ylacetic acid scaffold, exhibited 87.5% inhibition in the acetic acid-induced abdominal writhing test [1]. In direct comparison, the parent prototype compound 1a (a tetrahydropyran acid derivative lacking the optimized substitution pattern) showed only 14% inhibition under identical experimental conditions [1]. This represents a 6.25-fold improvement in efficacy. All new tetrahydropyran derivatives tested demonstrated greater antinociceptive activity than compound 1a, with compounds 7 and 10 identified as the most active across multiple pain models including the tail-flick test [1]. Importantly, none of the new compounds exhibited toxicity in mice in any of the biologically studied models [1].

Antinociceptive Drug Development Analgesic Screening Pain Models

3-Position Substitution on THP Ring is Critical for Achieving NET Selectivity Over SERT in Transporter Inhibition

A comprehensive 3D-QSAR (CoMFA) analysis performed on a series of substituted tetrahydropyran (THP) derivatives possessing serotonin (SERT) and norepinephrine (NET) transporter inhibitory activities revealed that the presence and position of substituents on the THP ring are critical determinants of selectivity [1]. Specifically, the presence of a -OH substituent on the THP ring was identified as one of the most important factors governing NET selectivity over SERT [1]. While the study does not provide direct binding data for the unsubstituted tetrahydro-2H-pyran-3-ylacetic acid scaffold itself, it establishes the fundamental principle that the substitution pattern at the 3-position of the tetrahydropyran ring is a key structural determinant for tuning transporter selectivity profiles. This contrasts with THP derivatives bearing substitution at the 2- or 4-positions, which would present different spatial and electronic environments for transporter binding pocket interactions. The 3D-QSAR pharmacophore model provides a rational basis for selecting the 3-position scaffold for further optimization of NET-selective inhibitors.

Monoamine Transporter Inhibition SERT/NET Selectivity QSAR Modeling

Tetrahydro-2H-pyran-3-ylacetic Acid Exhibits Multi-Target Pharmacological Activity Including Lipoxygenase Inhibition and P2X3 Receptor Antagonism at Defined Concentrations

Tetrahydro-2H-pyran-3-ylacetic acid has been evaluated in multiple biochemical assays with quantitative activity data. The compound was tested for inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, demonstrating activity as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1][2]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [2]. In a separate assay evaluating antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, the compound was tested at a concentration of 10 μM [3]. Additionally, preliminary pharmacological screening indicates potential as a CCR5 antagonist for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [4].

Lipoxygenase Inhibition P2X3 Receptor Antagonism Anti-inflammatory Research

Research Applications for Tetrahydro-2H-pyran-3-ylacetic Acid Derived from Quantitative Differentiation Evidence


Scaffold Optimization for σ1 Receptor Antagonists with Improved Dissociation Kinetics

Based on direct comparative evidence showing that tetrahydropyran derivatives require lower dissociative force than cyclohexane analogs and achieve sub-nanomolar σ1 receptor binding affinity (Ki = 0.95 nM), tetrahydro-2H-pyran-3-ylacetic acid is the appropriate starting scaffold for developing σ1-targeted analgesics with favorable binding kinetics [1]. Researchers should prioritize this compound over cyclohexaneacetic acid alternatives when optimizing compounds for σ1 receptor engagement, as the ring oxygen contributes measurably to improved dissociation profiles [1].

Development of High-Efficacy Antinociceptive Agents with 6-Fold Improved Activity

In vivo data demonstrates that optimized tetrahydropyran-3-ylacetic acid derivatives can achieve 87.5% inhibition in acetic acid-induced writhing tests, representing a 6.25-fold improvement over earlier tetrahydropyran prototypes (14% inhibition) [2]. This quantitative benchmark supports the selection of the THP-3-ylacetic acid scaffold for analgesic drug discovery programs aiming to surpass the efficacy of first-generation tetrahydropyran analgesics [2].

Tuning SERT/NET Selectivity in Monoamine Transporter Inhibitors via 3-Position Functionalization

3D-QSAR CoMFA analysis establishes that substitution at the tetrahydropyran ring critically governs NET selectivity over SERT, with -OH substituents on the THP ring identified as key selectivity determinants [3]. Researchers developing dual or selective monoamine transporter inhibitors should utilize tetrahydro-2H-pyran-3-ylacetic acid as the core scaffold rather than 2-position or 4-position isomers, as the 3-position substitution pattern provides a validated path for achieving desired selectivity profiles [3].

Multi-Target Probe Development for Inflammation and Pain Pathways

The compound exhibits confirmed activity across multiple targets relevant to inflammation and pain, including 5-lipoxygenase inhibition (in rat RBL-2H3 cells), P2X3 receptor antagonism (tested at 10 μM), and cyclooxygenase inhibition [4][5]. This multi-target profile makes tetrahydro-2H-pyran-3-ylacetic acid a suitable scaffold for developing chemical probes to interrogate interconnected inflammatory and nociceptive signaling networks, particularly when compared to analogs with narrower target engagement [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetrahydro-2H-pyran-3-ylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.